Munjistin

Description

Structure

3D Structure

Properties

IUPAC Name |

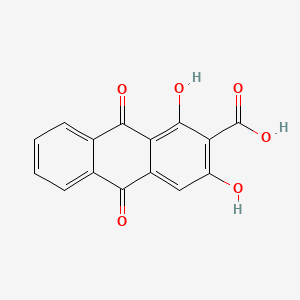

1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-5-8-10(14(19)11(9)15(20)21)13(18)7-4-2-1-3-6(7)12(8)17/h1-5,16,19H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDISGVCDWLKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197277 | |

| Record name | Munjistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-06-8 | |

| Record name | Munjistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Munjistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Munjistin's Mechanism of Action in Cancer Cells: A Technical Guide

Disclaimer: The following guide summarizes the current understanding of Munjistin's potential anticancer mechanisms. It is important to note that while research on related compounds and extracts from Rubia cordifolia (Indian Madder), a primary source of this compound, suggests promising anti-cancer activities, detailed and specific quantitative data on this compound's direct mechanism of action in various cancer cell lines remains limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on existing knowledge of related anthraquinones and general cancer biology principles, alongside standardized experimental protocols that would be employed to elucidate its precise functions.

Introduction to this compound

This compound is a naturally occurring anthraquinone, a class of organic compounds known for their distinctive biological activities. It is predominantly isolated from the roots of Rubia cordifolia. This plant has a long history of use in traditional medicine for various ailments, and modern scientific inquiry has begun to investigate its chemical constituents for their pharmacological properties, including anti-cancer effects. The therapeutic potential of this compound in oncology is an emerging area of research, with preliminary evidence suggesting its involvement in critical cellular processes that are often dysregulated in cancer.

Cytotoxicity and Anti-proliferative Effects

The foundational aspect of any potential anti-cancer agent is its ability to inhibit the growth and proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Data Presentation: Cytotoxicity of this compound (Hypothetical Data)

While specific IC50 values for this compound against a wide array of cancer cell lines are not extensively documented, the following table illustrates how such data would be presented. These hypothetical values are for illustrative purposes and are based on typical ranges observed for other natural compounds with anti-cancer activity.

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.2 | 1.2 ± 0.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 42.1 ± 5.1 | 2.5 ± 0.4 |

| HCT116 | Colon Carcinoma | 35.8 ± 4.5 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 55.2 ± 6.8 | 3.1 ± 0.5 |

| HeLa | Cervical Carcinoma | 30.7 ± 3.9 | 1.5 ± 0.2 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. It is hypothesized that this compound may also trigger apoptotic pathways.

Signaling Pathways Implicated in Apoptosis

The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many anti-cancer agents work by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. This compound may exert its anti-proliferative effects by inducing cell cycle arrest.

Data Presentation: Effect of this compound on Cell Cycle Distribution (Hypothetical Data)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.2 ± 2.8 | 30.1 ± 1.5 | 14.7 ± 1.3 |

| This compound (10 µM) | 60.5 ± 3.1 | 25.3 ± 1.9 | 14.2 ± 1.1 |

| This compound (25 µM) | 68.9 ± 3.5 | 18.7 ± 2.2 | 12.4 ± 1.8 |

| This compound (50 µM) | 75.3 ± 4.1 | 10.2 ± 1.7 | 14.5 ± 2.0 |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to quantify the DNA content of cells, thereby determining the phase of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest them.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The G0/G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have an intermediate DNA content.

Modulation of Key Signaling Pathways

The anticancer effects of many natural products are mediated through their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two such critical pathways often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Its hyperactivation is a common feature in many cancers. It is plausible that this compound could exert its anti-cancer effects by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Depending on the specific MAPK family member activated (e.g., ERK, JNK, p38), the cellular outcome can be pro-survival or pro-apoptotic. Some natural compounds have been shown to selectively activate pro-apoptotic JNK and p38 pathways.

Experimental Protocol: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against total and phosphorylated Akt, ERK, JNK, p38, and apoptotic proteins like Bcl-2, Bax, Caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound, an anthraquinone from Rubia cordifolia, demonstrates potential as an anti-cancer agent. The plausible mechanisms of action, inferred from studies on related compounds, include the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways such as PI3K/Akt and MAPK.

To fully elucidate the therapeutic potential of this compound, further rigorous investigation is required. Future research should focus on:

-

Comprehensive IC50 profiling: Determining the cytotoxic effects of this compound against a broad panel of cancer cell lines, including drug-resistant variants.

-

In-depth mechanistic studies: Identifying the specific molecular targets of this compound within the apoptotic and cell cycle machinery.

-

Signaling pathway analysis: Unraveling the precise effects of this compound on the PI3K/Akt, MAPK, and other relevant signaling cascades.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

A thorough understanding of this compound's mechanism of action is paramount for its potential development as a novel therapeutic agent for the treatment of cancer. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such future investigations.

The Biological Activity of Munjistin: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Therapeutic Potential of a Key Bioactive Compound from Rubia cordifolia

Introduction

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial climbing plant that has been a cornerstone of traditional medicinal systems, including Ayurveda, for centuries[1][2]. Its roots are a rich reservoir of bioactive phytochemicals, primarily anthraquinones, which are credited with a wide spectrum of pharmacological activities[3][4]. Among these compounds, Munjistin (1,3-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) has been identified as a significant contributor to the plant's therapeutic effects[5]. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, supported by quantitative data where available, and detailed experimental protocols for researchers in drug development.

Key Biological Activities

This compound, often in concert with other compounds from Rubia cordifolia, exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects[3][6].

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Natural products are a significant source of novel anti-inflammatory agents. The anthraquinones in Rubia cordifolia, including this compound, are thought to contribute to its traditional use in treating inflammatory conditions[4]. The primary mechanism for such compounds often involves the inhibition of pro-inflammatory signaling pathways.

Anticancer Activity

The antitumor potential of Rubia cordifolia extracts has been documented, with quinones and hexapeptides identified as active components that can inhibit protein synthesis in cancer cells[3]. Anthraquinones, as a class, are known to induce apoptosis (programmed cell death) and cell cycle arrest in various tumor cell lines[7]. The activity of this compound is believed to be a key component of the plant's overall anticancer effects.

Antioxidant Properties

Many of the therapeutic effects of Rubia cordifolia are associated with its potent antioxidant action[1][5]. This compound, as a phenolic compound, is predicted to act as a free radical scavenger, mitigating the oxidative stress that contributes to cellular damage and the progression of various diseases[8].

Neuroprotective and Other Activities

Emerging research points to the neuroprotective potential of phytochemicals found in Rubia cordifolia[3][6]. While specific studies on this compound are limited, related anthraquinones and polyphenols have been shown to protect neurons from oxidative and nitrosative stress[9]. Additionally, extracts of the plant have demonstrated hepatoprotective and antimicrobial activities[1][4].

Mechanisms of Action & Signaling Pathways

While direct molecular studies on this compound are not extensively available, its mechanism of action can be inferred from the activities of related anthraquinones and the known pathways modulated by Rubia cordifolia extracts.

Hypothetical Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). It is hypothesized that this compound, like many other anti-inflammatory phytochemicals, may exert its effect by inhibiting a key step in this cascade, such as the activation of the IKK complex.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BE [thermofisher.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

physicochemical properties of Munjistin for drug development

For Immediate Release

Shanghai, China – October 31, 2025 – Munjistin, a naturally occurring anthraquinone, is attracting significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetic profile, and biological activities of this compound, offering a foundational resource for researchers and professionals engaged in drug development.

This compound (1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid) is a bioactive compound found in plants of the Rubia species, most notably Rubia cordifolia.[1][2] Traditionally used in various medicinal systems, recent scientific investigations have begun to uncover the mechanisms behind its therapeutic effects, highlighting its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.[3]

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing effective drug delivery strategies. The key physicochemical parameters of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₈O₆ | PubChem[4] |

| Molecular Weight | 284.22 g/mol | PubChem[4] |

| Melting Point | 228-230 °C | ChemicalBook[5] |

| Boiling Point (Predicted) | 522.8±50.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.687±0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 0.33±0.20 | ChemicalBook[5] |

| XLogP3 | 2.8 | PubChem[4] |

Pharmacokinetics: An Overview of ADME

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate determines its bioavailability and duration of action. Pharmacokinetic studies are crucial for establishing appropriate dosing regimens.

A study in rats following oral administration of a Rubia cordifolia extract provided key insights into the pharmacokinetic profile of this compound. The analysis, conducted using Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), revealed a slow absorption and metabolism process for this compound.[1][2]

| Parameter | Value | Species | Administration | Source |

| Cmax (Maximum Plasma Concentration) | 26.09 ± 6.6 ng/mL | Rat | Oral | MDPI[2] |

| Tmax (Time to Maximum Concentration) | 2.58 ± 0.19 h | Rat | Oral | MDPI[2] |

These findings suggest that while this compound is absorbed, its bioavailability may be a key consideration for therapeutic development. Further studies are warranted to fully elucidate its metabolic pathways and excretion routes.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities that underscore its therapeutic potential.

-

Antioxidant and Anti-inflammatory Properties: Like many natural polyphenolic compounds, this compound is believed to exert protective effects through its antioxidant activity, which can help mitigate cellular damage caused by oxidative stress.[3][6] This antioxidant capacity is often linked to anti-inflammatory effects, as oxidative stress is a key driver of inflammation.[7][8]

-

Antimicrobial Effects: Research has indicated that this compound exhibits antimicrobial activity against various pathogenic bacteria.[3] This suggests its potential for development as an agent to combat infectious diseases.

-

Anticancer Potential: Preliminary studies have explored the cytotoxic effects of this compound on certain cancer cell lines.[3] The proposed mechanisms of action for related natural compounds often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival, such as the NF-κB and PI3K/Akt pathways.[9][10][11]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section outlines standardized methodologies for key experiments relevant to the evaluation of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.[12]

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is typically confirmed when successive measurements of the concentration in the aqueous phase do not differ significantly.[12]

-

Phase Separation: The undissolved this compound is separated from the saturated aqueous solution by centrifugation or filtration.[12]

-

Analysis: The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[13][14]

-

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.[15]

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14][15]

-

Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.[14]

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[14]

Signaling Pathway Analysis (Western Blotting)

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, making it invaluable for studying the effect of compounds on cellular signaling pathways.[16][17]

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.[18][19]

-

Gel Electrophoresis: The protein extract is separated by size using SDS-PAGE.[18][19]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18][19]

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[17][18]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein of the signaling pathway.[18][19]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[18][19]

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.[18][19]

Potential Signaling Pathways

Natural products often exert their biological effects by modulating multiple signaling pathways.[6] Based on the activities of similar compounds, this compound may influence key cancer-related pathways such as the NF-κB and PI3K/Akt pathways.[9][10]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] Its dysregulation is implicated in many cancers.

Future Directions

While the existing data on this compound is promising, further research is necessary to fully realize its therapeutic potential. Key areas for future investigation include:

-

Comprehensive ADME Studies: Detailed in vivo studies are needed to understand the metabolism, distribution, and excretion of this compound.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial.

-

Formulation Development: Overcoming potential bioavailability challenges through advanced drug delivery systems will be essential for clinical translation.

-

Safety and Toxicology: Rigorous toxicological studies are required to establish a safe therapeutic window.

This technical guide serves as a starting point for researchers and developers interested in the potential of this compound. The collective efforts of the scientific community will be vital in unlocking the full therapeutic value of this promising natural compound.

References

- 1. Simultaneous Determination of Purpurin, this compound and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 478-06-8 | Benchchem [benchchem.com]

- 4. This compound | C15H8O6 | CID 160476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 478-06-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 9. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 11. Frontiers | Natural biomolecules and derivatives as anticancer immunomodulatory agents [frontiersin.org]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Munjistin's Interaction with Cellular Macromolecules: A Technical Guide for Researchers

Introduction

Munjistin (1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid) is a prominent anthraquinone naturally occurring in the roots of Rubia cordifolia L. (Indian Madder).[1] Traditionally, extracts of Rubia cordifolia have been utilized in Ayurvedic and Chinese medicine for their anti-inflammatory, antioxidant, anti-proliferative, and neuroprotective properties.[1][2] this compound, as one of its key bioactive constituents, is implicated in these pharmacological effects, which are presumed to arise from its interaction with various cellular macromolecules.[3]

This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular targets. It is designed for researchers, scientists, and drug development professionals, offering available quantitative data, detailed experimental protocols for further investigation, and visualizations of relevant biological pathways and workflows. It is important to note that while the bioactivity of Rubia cordifolia extracts is widely reported, specific quantitative data on isolated this compound remains limited. This guide presents the available data for this compound and contextualizes it with information on related compounds and extracts where necessary.

Quantitative Data on this compound and Related Extracts

Quantitative assessment of a compound's activity and disposition is crucial for drug development. While data on this compound's specific binding affinities and inhibitory constants are not extensively available in the current literature, pharmacokinetic parameters have been determined. Furthermore, cytotoxic activities of extracts containing this compound have been reported.

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table summarizes the pharmacokinetic profile of this compound in rat plasma following a single oral administration of Rubia cordifolia extract (0.82 g/kg). These parameters indicate a relatively slow absorption and metabolism process for this compound in vivo.[4][5]

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 26.09 ± 6.6 | ng/mL | [4][5] |

| Tmax (Time to Reach Cmax) | 2.58 ± 0.19 | h | [4][5] |

| AUC₀→t (Area Under the Curve) | 110.31 ± 20.10 | ng·h/mL | [5] |

Table 2: Cytotoxic Activity of Rubia cordifolia Extracts

The following table presents the half-maximal inhibitory concentration (IC50) values for extracts of Rubia cordifolia, which contain this compound as a key component. These values demonstrate the anti-proliferative potential of the plant's constituents against various cell lines. It is important to note these values represent the activity of the entire extract, not of isolated this compound.

| Extract Type | Cell Line | IC50 Value | Unit | Reference |

| Methanolic Root Extract | HepG2 (Human Liver Cancer) | Not specified, but showed highest cytotoxicity among extracts tested | - | [1] |

| Methanolic Root & Rhizome Extract | General Free Radical Scavenging | 61.95 | µg/mL | [6] |

| Aqueous Root & Rhizome Extract | General Free Radical Scavenging | 41.00 | µg/mL | [6] |

| Methanolic Extract | Lipid Peroxidation Inhibition | 138 | µg/mL | [7] |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of anthraquinones and Rubia cordifolia extracts, it is hypothesized that this compound may exert its anti-cancer and anti-inflammatory effects through the induction of apoptosis and the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]

Hypothesized Anti-Cancer Mechanism of this compound

The following diagram illustrates a potential mechanism by which this compound could induce apoptosis in cancer cells. This model is based on common pathways targeted by other natural anti-cancer compounds.

Conceptual Workflow for Investigating this compound's Bioactivity

This diagram outlines a typical experimental workflow to assess the cytotoxic effects of this compound and subsequently investigate its impact on a specific signaling pathway, such as apoptosis.

General Concept of Macromolecular Interaction

The biological effects of this compound are predicated on its ability to bind to cellular macromolecules like proteins (e.g., enzymes, transcription factors) and nucleic acids. This interaction, governed by non-covalent forces, can lead to the modulation of the macromolecule's function.

Experimental Protocols

To facilitate further research into this compound's mechanisms of action, this section provides detailed protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of this compound on a given cell line and to calculate its IC50 value.

-

Cell Plating:

-

Culture chosen cancer cells (e.g., HepG2, MCF-7) to approximately 80% confluency.

-

Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in serum-free culture medium to achieve a range of final concentrations for treatment.

-

Remove the medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[1]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol is designed to investigate how this compound affects the expression levels of specific proteins involved in a signaling pathway (e.g., apoptosis markers like Bcl-2, Bax, cleaved Caspase-3).

-

Sample Preparation and Protein Extraction:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24, 48 hours). Include an untreated or vehicle-treated control.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a protein molecular weight marker.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, or anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Analyze the band intensities using densitometry software, normalizing the target protein bands to the loading control (e.g., β-actin).

-

Protocol 3: DNA Interaction Analysis by UV-Visible Spectroscopy

This protocol provides a basic method to assess whether this compound can bind to DNA, which is often a characteristic of anthracycline and anthraquinone compounds.

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Determine its concentration and purity by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~1.8-1.9).

-

Prepare a stock solution of this compound in a suitable solvent that does not interfere with the assay (e.g., ethanol or DMSO, kept at a low final concentration).

-

-

Spectroscopic Titration:

-

Set up a series of cuvettes. In the sample cuvette, place a fixed concentration of this compound in the buffer.

-

Record the initial UV-Vis absorption spectrum of this compound alone (e.g., from 200-600 nm).

-

Incrementally add small aliquots of the ct-DNA stock solution to the this compound solution.

-

After each addition, allow the mixture to equilibrate for 5 minutes and then record the UV-Vis spectrum.

-

In a reference cuvette, perform the same additions of ct-DNA to the buffer alone to correct for the absorbance of DNA itself.

-

-

Data Analysis:

-

Observe changes in the absorption spectrum of this compound upon the addition of DNA.

-

A hypochromic effect (decrease in absorbance) or hyperchromic effect (increase in absorbance), along with a bathochromic (red shift) or hypsochromic (blue shift) shift in the maximum wavelength (λmax), indicates an interaction between this compound and DNA.

-

The binding constant (Kb) can be calculated from the spectral data using equations such as the Benesi-Hildebrand equation, which relates the change in absorbance to the concentration of DNA.

-

This compound is a pharmacologically relevant anthraquinone from Rubia cordifolia with potential therapeutic applications. The current body of research points towards its involvement in key cellular processes such as proliferation and apoptosis, likely through interaction with and modulation of macromolecules. However, there is a clear need for further rigorous investigation to quantify these interactions and definitively map the signaling pathways involved. The quantitative data, hypothesized mechanisms, and detailed experimental protocols provided in this guide are intended to serve as a foundational resource for scientists dedicated to elucidating the molecular pharmacology of this compound, thereby paving the way for its potential development as a therapeutic agent.

References

- 1. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. Simultaneous Determination of Purpurin, this compound and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Purpurin, this compound and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. journalofsports.com [journalofsports.com]

An In-Depth Technical Guide to In Vitro Antioxidant Capacity Assays for Munjistin and its Natural Source, Rubia cordifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antioxidant capacity of Munjistin, a naturally occurring anthraquinone, and its primary plant source, Rubia cordifolia. Due to the limited availability of public data on isolated this compound, this document leverages data from extracts of Rubia cordifolia, where this compound is a key bioactive constituent.

Quantitative Antioxidant Capacity of Rubia cordifolia Extracts

The antioxidant potential of a compound is frequently assessed through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The results are often expressed as the half-maximal inhibitory concentration (IC50), which denotes the concentration of the substance required to inhibit 50% of the radicals. A lower IC50 value signifies a higher antioxidant potency.

The following table summarizes the quantitative data from several common in vitro antioxidant assays performed on extracts from Rubia cordifolia.

| Assay Type | Plant Part & Extract Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH Radical Scavenging | Leaves (Ethanolic Extract) | 23 | Ascorbic Acid | Not Specified |

| Superoxide Radical Scavenging | Leaves (Alcoholic Extract) | 23 | Not Specified | Not Specified |

| DPPH Radical Scavenging | Roots (80% Methanol Extract) | >1000 | Not Specified | Not Specified |

| DPPH Radical Scavenging | Roots (Hexane Fraction) | ~250 | Not Specified | Not Specified |

| DPPH Radical Scavenging | Roots (Ethyl Acetate Fraction) | ~300 | Not Specified | Not Specified |

Core Mechanisms of Antioxidant Assays

In vitro antioxidant capacity assays are broadly classified based on their underlying chemical reactions. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Assays like DPPH and ABTS can operate through a mixed-mode mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard experimental protocols for the key assays cited.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[1][2] The reduction in absorbance is proportional to the antioxidant activity.[1]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound or extract)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.004%) in methanol or ethanol.[2][3] The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: Prepare a series of concentrations of the test compound and the standard antioxidant in the same solvent.

-

Reaction Mixture: Add a specific volume of the sample or standard solution (e.g., 0.5 mL) to a specific volume of the DPPH working solution (e.g., 3 mL).[4] A control is prepared using the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).[2][4]

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm.[2][4]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC50 Determination: Plot the percentage inhibition against the sample concentrations to determine the IC50 value from the resulting curve.

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compound and standard

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[5][6]

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[6]

-

Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay.

-

IC50 Determination: Determine the IC50 value by plotting the percentage inhibition against the sample concentrations.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[7][8] The change in absorbance is directly related to the total reducing power of the sample.[7]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound and standard (e.g., FeSO₄, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the working FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7][9] Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare various concentrations of the test sample and a standard (e.g., ferrous sulfate).

-

Reaction Mixture: Add a small volume of the sample solution (e.g., 100 µL) to a large volume of the FRAP reagent (e.g., 3.4 mL).[7]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[7]

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[3][7]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample mixture with a standard curve prepared using known concentrations of a standard like FeSO₄ or Trolox. The results are typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for performing these in vitro antioxidant assays, from sample preparation to final data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. louis.uah.edu [louis.uah.edu]

- 9. mdpi.com [mdpi.com]

Munjistin as a potential antimicrobial agent against [specific bacteria]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Munjistin as a potential antimicrobial agent. This compound, a naturally occurring anthraquinone found in the roots of Rubia tinctorum (common madder), has demonstrated inhibitory activity against a range of pathogenic bacteria. This document consolidates available quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its potential mechanisms of action and relevant bacterial signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Antimicrobial Spectrum of this compound and Related Compounds

This compound is a quinone compound that has been investigated for its antimicrobial properties, often as a component of Rubia tinctorum extracts. These extracts, along with isolated constituents like alizarin and purpurin, have shown activity against both Gram-positive and Gram-negative bacteria. While specific data for isolated this compound is limited, the available information on related compounds and extracts provides valuable insights into its potential antimicrobial spectrum.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Rubia tinctorum extracts and its primary components against various pathogenic bacteria. It is important to note that the MIC values for the extracts represent the combined effect of multiple compounds, including this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Rubia tinctorum Root Extracts

| Bacterial Species | Methanol Extract (mg/mL) | Chloroform Extract (mg/mL) |

| Klebsiella pneumoniae | 3.125 | 1.562 |

| Staphylococcus aureus | 3.125 | - |

| Pseudomonas aeruginosa | - | - |

| Escherichia coli | - | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Anthraquinones from Rubia tinctorum

| Bacterial Species | Alizarin (mg/mL) | Purpurin (mg/mL) |

| Klebsiella pneumoniae | 12.5 | 6.25 |

| Pseudomonas aeruginosa | 25 | 12.5 |

| Staphylococcus aureus | 50 | 12.5 |

| Escherichia coli | 50 | 12.5 |

Note: Dashes (-) indicate that specific data was not available in the cited sources.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of quinone compounds like this compound is often multifaceted, targeting various essential cellular processes in bacteria. The proposed mechanisms of action for this class of compounds include disruption of the cell membrane, inhibition of key enzymes such as DNA gyrase, and interference with cellular signaling pathways.

Disruption of Bacterial Cell Membrane

One of the primary proposed mechanisms for quinone-based antimicrobials is the disruption of the bacterial cell membrane's integrity. This can lead to the leakage of intracellular components and ultimately, cell death.

Inhibition of DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Its inhibition leads to the cessation of these critical processes, resulting in bacterial death. Several quinone-containing compounds have been identified as inhibitors of DNA gyrase, suggesting a potential mechanism for this compound.

Interference with Bacterial Signaling Pathways

Recent research has indicated that quinones can act as signaling molecules and interfere with bacterial signal transduction systems that regulate virulence and survival.

In Gram-negative bacteria such as Escherichia coli, the Arc (anoxic redox control) two-component system is a key regulator of respiratory and fermentative metabolism in response to oxygen availability. Oxidized quinones can inhibit the autophosphorylation of the sensor kinase ArcB, thereby affecting the expression of numerous genes.

Figure 1: Proposed inhibition of the Arc two-component signaling pathway by this compound.

In Gram-positive bacteria like Staphylococcus aureus, the quinone-sensing and response repressor (QsrR) is a transcriptional regulator involved in the response to quinone-induced stress. Quinones can interact with QsrR, leading to the derepression of genes involved in detoxification and stress response.

Figure 2: Proposed interaction of this compound with the QsrR repressor.

Experimental Protocols

The following sections detail standardized methodologies for assessing the antimicrobial activity of natural compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should be chosen based on preliminary screening.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD.

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

This compound solution of known concentration

-

Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial culture in logarithmic growth phase

-

Sterile cork borer or pipette tip

Procedure:

-

Prepare a lawn of the test bacterium by evenly spreading a standardized inoculum onto the surface of the agar plate.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume of the this compound solution to each well.

-

A solvent control should also be included.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Conclusion and Future Directions

This compound demonstrates potential as an antimicrobial agent, with evidence suggesting activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action, including membrane disruption, enzyme inhibition, and interference with signaling pathways, offer multiple avenues for further investigation. However, a significant need exists for more comprehensive studies using purified this compound to establish a definitive antimicrobial spectrum with precise MIC values against a wider range of clinically relevant bacteria. Future research should focus on elucidating the specific molecular targets of this compound within bacterial cells and its precise interactions with signaling cascades. Such studies will be crucial for understanding its full therapeutic potential and for the rational design of this compound-based antimicrobial drugs.

spectroscopic characterization of Munjistin (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Munjistin (1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid) is a naturally occurring anthraquinone found in the roots of plants from the Rubia genus, notably Rubia tinctorum (common madder). It is recognized for its tinctorial properties and a range of biological activities, including anti-inflammatory and potential anticancer effects. A thorough understanding of its structural and physicochemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document summarizes available quantitative data, outlines detailed experimental protocols for analysis, and presents a plausible signaling pathway associated with its anti-inflammatory activity.

Molecular Structure and Properties

This compound is an anthraquinone derivative characterized by a tricyclic aromatic system with two hydroxyl groups and one carboxylic acid group.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈O₆ | [1] |

| Molecular Weight | 284.22 g/mol | [1] |

| IUPAC Name | 1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. The extended π-system of the anthraquinone core in this compound gives rise to characteristic absorption bands in the UV and visible regions.

Quantitative UV-Vis Data

| Wavelength (λmax) | Optical Density (OD) | Solvent | Note | Reference |

| 398 nm | 0.801 | Dichloromethane | From natural madder dye extract containing this compound | [2] |

| 426 nm | 0.838 | Dichloromethane | From natural madder dye extract containing this compound | [2] |

It is important to note that these values are from a complex plant extract and may not represent the precise maxima and molar absorptivity of isolated, pure this compound.

Experimental Protocol for UV-Vis Spectroscopy

The following is a general protocol for the UV-Vis analysis of anthraquinones like this compound.

-

Sample Preparation:

-

Accurately weigh a small amount of purified this compound.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or dichloromethane) to a known concentration (typically in the range of 1-10 µg/mL).

-

Prepare a blank solution using the same solvent.

-

-

Instrumentation and Measurement:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Fill a quartz cuvette with the blank solution and perform a baseline correction.

-

Rinse the cuvette with the sample solution before filling it for measurement.

-

Record the absorption spectrum of the sample solution.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Data Analysis:

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Specific experimental ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, are not available in the public domain literature reviewed for this guide.

Predicted NMR Data

Based on the structure of this compound and typical chemical shift values for anthraquinones, the following are expected regions for the NMR signals:

-

¹H NMR:

-

Aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm.

-

The protons of the hydroxyl groups will likely appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.

-

The carboxylic acid proton will resonate at a very downfield position, typically above δ 10 ppm, and may also be a broad signal.

-

-

¹³C NMR:

-

The carbonyl carbons of the quinone system are expected to have chemical shifts in the range of δ 180-190 ppm.

-

Carbons bearing hydroxyl groups will be shifted downfield.

-

Quaternary carbons and carbons of the aromatic rings will resonate in the aromatic region (δ 110-160 ppm).

-

The carboxylic acid carbon will appear around δ 170 ppm.

-

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the NMR analysis of anthraquinones.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrumentation and Measurement:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

Mass Spectrometry Data

A negative-ion electrospray ionization high-resolution mass spectrum of this compound has been reported.

| Ion | m/z | Method | Reference |

| [M-H]⁻ | 283.02 | LC-ESI-HRMS | [3] |

The fragmentation of anthraquinones often involves the neutral loss of carbon monoxide (CO) from the quinone moiety.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the mass spectrometric analysis of anthraquinones.

-

Sample Preparation:

-

Prepare a dilute solution of purified this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

-

Instrumentation and Measurement:

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with a liquid chromatograph).

-

Select an ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Both positive and negative ion modes should be explored.

-

Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the fragmentation pattern by identifying the neutral losses and characteristic fragment ions to gain structural information.

-

Plausible Biological Signaling Pathway

While a specific signaling pathway for this compound is not yet fully elucidated, many anthraquinones are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] This pathway is a central regulator of the inflammatory response.

Caption: Plausible anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide summarizes the available spectroscopic data for this compound and provides generalized experimental protocols for its characterization using UV-Vis, NMR, and Mass Spectrometry. While a complete experimental dataset, particularly for NMR, is not fully available in the public domain, the provided information serves as a valuable resource for researchers. The mass spectrometry data confirms the molecular weight and formula, and UV-Vis data gives an indication of its absorption profile. The outlined experimental protocols offer a solid foundation for obtaining detailed spectroscopic data for pure this compound. Furthermore, the proposed mechanism of action via the NF-κB pathway provides a starting point for further investigation into its biological activities. Further research is warranted to obtain and publish a complete and validated spectroscopic dataset for this promising natural product.

References

- 1. 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | C15H8O5 | CID 235576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. [PDF] Effects of Anthraquinones on Immune Responses and Inflammatory Diseases | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of Munjistin in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Munjistin (1,3-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring anthraquinone derivative found predominantly in the roots of Rubia species. It is a compound of significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the development of this compound into a viable therapeutic agent is hampered by a lack of comprehensive data on its fundamental physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a detailed overview of the available information on the solubility and stability of this compound, outlines experimental protocols for their determination, and presents a logical framework for formulation development.

Chemical and Physical Properties of this compound

This compound is a polycyclic aromatic compound with a core anthraquinone structure substituted with two hydroxyl groups and one carboxylic acid group. These functional groups are critical in determining its solubility and stability characteristics.

| Property | Value | Source |

| Chemical Structure | See Figure 1 | - |

| IUPAC Name | 1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | - |

| Molecular Formula | C₁₅H₈O₆ | |

| Molecular Weight | 284.22 g/mol | |

| Appearance | Yellowish solid (predicted) | - |

| XLogP3-AA | 2.8 |

Figure 1: Chemical Structure of this compound

Munjistin: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Munjistin, a naturally occurring hydroxyanthraquinone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details various extraction methodologies, and presents a consolidated view of its known and putative biological signaling pathways. Quantitative data on this compound content and extraction yields are summarized for comparative analysis. Detailed experimental protocols for extraction and purification are provided to facilitate further research and development.

Natural Sources of this compound

This compound is predominantly found in the roots of various plant species belonging to the Rubia genus, commonly known as madder. These plants have been historically used for their rich red pigments in dyeing textiles. For researchers and drug development professionals, these species represent the primary bio-resource for this compound isolation.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Common Name | Part(s) Containing this compound | Reported this compound Content/Presence |

| Rubia cordifolia L. | Rubiaceae | Indian Madder, Manjistha | Roots | Frequently cited as a major anthraquinone constituent; reported to contain 10-12% this compound in the colorant fraction.[1] |

| Rubia tinctorum L. | Rubiaceae | Common Madder, Dyer's Madder | Roots | Present as a significant anthraquinone; one study reported a concentration of 6.2 mg/g in the roots.[2] |

| Rubia akane Nakai | Rubiaceae | Japanese Madder | Roots | This compound and its glycoside have been detected.[3] |

| Rubia peregrina L. | Rubiaceae | Wild Madder | Roots | Contains this compound as one of its anthraquinone components.[4] |

| Rubia yunnanensis | Rubiaceae | Yunnan Madder | Roots | This compound is a frequently cited abundant colorant.[3] |

| Relbunium species | Rubiaceae | - | - | This compound has been identified in extracts.[5] |

Extraction of this compound

The extraction of this compound from its natural sources is a critical step for its purification and subsequent pharmacological evaluation. Various methods have been employed, ranging from traditional solvent extraction to more modern techniques like microwave-assisted extraction. The choice of method can significantly impact the yield and purity of the final product.

Conventional Solvent Extraction

Solvent extraction remains a widely used method for obtaining this compound. The selection of solvent is crucial and is based on the polarity of this compound.

-

Methanol and Ethanol: These polar solvents are effective in extracting this compound and other anthraquinones from the plant matrix. Soxhlet extraction using methanol has been reported for the isolation of anthraquinones from Rubia cordifolia.[1]

-

Acidified Methanol-Water: A mixture of hydrochloric acid, methanol, and water (e.g., 2:1:1 v/v/v) has been used for the extraction of dyes from historical textiles and is reported to give good yields.[3] However, the harsh acidic conditions can lead to the hydrolysis of glycosidic bonds and potential degradation of some compounds.[3]

-

Chloroform: This less polar solvent has been used to selectively remove the yellow component, which includes this compound, from madder extracts.[6]

Serial Exhaustive Extraction

This technique involves the successive extraction of the plant material with solvents of increasing polarity. This method allows for the separation of compounds based on their polarity. A typical sequence starts with a non-polar solvent like hexane, followed by dichloromethane, ethyl acetate, and finally a polar solvent like ethanol.[7]

Microwave-Assisted Extraction (MAE)

MAE is a more recent technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process with reduced extraction time and solvent consumption. Studies on Rubia tinctorum have shown that parameters such as extraction time, temperature, and microwave power can be optimized to maximize the yield of specific anthraquinones, including this compound.[7]

Table 2: Comparison of this compound Extraction Methods

| Extraction Method | Plant Source | Solvent(s) | Key Parameters | Reported Yield/Efficiency | Reference |

| Soxhlet Extraction | Rubia cordifolia | Methanol | Not specified | Effective for anthraquinone isolation | [1] |